2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
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Overview
Description
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spirocyclic Derivatives as Antioxidants
Spiro compounds, including structures similar to 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane, have shown significant antioxidant activities, which are crucial in the development of drugs targeting oxidative stress-related diseases. These diseases include cancer, diabetes, high blood pressure, and neurodegenerative disorders. The antioxidant properties of these compounds are attributed to their structural versatility, which is similar to pharmacophore centers found in nature. Research has identified specific spiro compounds that exhibit promising results in various antioxidant tests, highlighting their potential in drug development (Acosta-Quiroga et al., 2021).
Applications Based on Fluorescence Resonance Energy Transfer (FRET)
Spiro compounds like this compound are integral in the construction of composite systems based on FRET with fluorescent materials. These systems are responsive to various stimuli, including light and temperature changes, showcasing their utility in sensing, probing, and optical elements. The reversible physicochemical property changes of these compounds under specific stimuli offer advantages over other photochromic compounds, making them suitable for a wide range of applications (Xia et al., 2017).
Synthetic Strategies and Pharmacology
The heterocyclic nature of compounds related to this compound has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. These compounds serve as key intermediates in various organic syntheses, underpinning their significance in medicinal chemistry and drug design (Ghosh et al., 2015).
Properties
IUPAC Name |
3-oxa-1,8-diazaspiro[5.5]undecan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-8(3-5-12-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHMIJFABNRRBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC(=O)N2)CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.